2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
CAS No.: 1691671-14-3
Cat. No.: VC18145701
Molecular Formula: C24H20BrNO5
Molecular Weight: 482.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1691671-14-3 |
|---|---|
| Molecular Formula | C24H20BrNO5 |
| Molecular Weight | 482.3 g/mol |
| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C24H20BrNO5/c1-30-21-11-10-14(25)12-19(21)22(23(27)28)26-24(29)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28) |
| Standard InChI Key | WTUTURXUEDDBAC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula and a molecular weight of 482.3 g/mol. Its IUPAC name, 2-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, reflects its structural complexity, which includes:
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A 5-bromo-2-methoxyphenyl group contributing electrophilic reactivity.
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An Fmoc (9-fluorenylmethyloxycarbonyl) group for amino protection.
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A carboxylic acid moiety enabling peptide bond formation.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1691671-14-3 | |
| SMILES Notation | COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| InChI Key | WTUTURXUEDDBAC-UHFFFAOYSA-N | |
| Purity | ≥95% |
The dispiro fluorenyl structure enhances steric protection of the amino group during synthetic processes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity. The bromine atom induces distinct shifts in -NMR spectra (e.g., deshielding of aromatic protons), while HPLC retention times ensure >95% purity .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Amino Group Protection: The amine is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (pH 8–9).
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Bromination and Methoxylation: Electrophilic aromatic substitution introduces bromine and methoxy groups to the phenyl ring.
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Carboxylic Acid Activation: The acetic acid moiety is functionalized for peptide coupling via esterification or carbodiimide-mediated reactions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF, 0–5°C | 85–90% |
| Aromatic Substitution | Br₂, FeBr₃, CH₂Cl₂, 25°C | 75% |
| Purification | Silica Gel Chromatography (EtOAc/Hexane) | ≥95% |
Challenges in Synthesis
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Steric Hindrance: The bulky Fmoc group complicates coupling reactions, necessitating excess reagents.
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Bromine Reactivity: Over-bromination is mitigated using controlled stoichiometry.
Applications in Pharmaceutical and Synthetic Chemistry
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonal protection strategy makes this compound indispensable in SPPS. It enables sequential peptide chain elongation, with the Fmoc moiety cleaved under mild basic conditions (e.g., 20% piperidine in DMF). Comparative studies show a 20% efficiency improvement over Boc (tert-butoxycarbonyl) analogs in synthesizing brominated peptide motifs.
Drug Intermediate Utility
As a building block, it facilitates the development of kinase inhibitors and GPCR-targeted therapies. For example, brominated aromatic systems enhance binding to hydrophobic pockets in enzymatic active sites.
Research Findings and Mechanistic Insights
Computational Modeling
Density Functional Theory (DFT) calculations reveal a dipole moment of 5.2 Debye, favoring interactions with polar residues in protein targets. Molecular docking simulations suggest strong binding (ΔG = −9.8 kcal/mol) to the ATP-binding site of tyrosine kinases.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C |
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Incompatible Agents | Strong oxidizers, bases |
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